molecular formula C22H21NO6S B1224675 N-(2,5-dimethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzamide

N-(2,5-dimethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzamide

Cat. No.: B1224675
M. Wt: 427.5 g/mol
InChI Key: OMUJNJUHZHOBJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BRD9647 is a small molecule that has shown significant activity against multiple patient-derived primary myeloma samples. It is primarily studied for its potential therapeutic applications in treating multiple myeloma, a type of blood cancer that affects plasma cells in the bone marrow .

Preparation Methods

The synthetic routes and reaction conditions for BRD9647 are not extensively detailed in publicly available literature. it is known that the compound can be synthesized through standard organic synthesis techniques involving multiple steps of chemical reactions. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

BRD9647 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from BRD9647, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group in BRD9647 with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

BRD9647 has been extensively studied for its applications in scientific research, particularly in the field of cancer therapy. It has shown promising results in inhibiting the growth of multiple myeloma cells by targeting specific molecular pathways involved in cell proliferation and survival. Additionally, BRD9647 has been used in various studies to understand the mechanisms of drug resistance in cancer cells and to identify potential combination therapies to enhance its efficacy .

Mechanism of Action

The mechanism of action of BRD9647 involves its ability to inhibit specific molecular targets that are crucial for the survival and proliferation of multiple myeloma cells. It has been shown to interfere with the function of kinesin-5, a motor protein involved in cell division. By inhibiting kinesin-5, BRD9647 disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis (programmed cell death) in myeloma cells .

Comparison with Similar Compounds

BRD9647 is unique in its selectivity and potency against multiple myeloma cells compared to other similar compounds. Some of the similar compounds include:

BRD9647 stands out due to its improved selectivity and potency, making it a promising candidate for further development in cancer therapy .

Biological Activity

N-(2,5-dimethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzamide, also known as BRD9647, is a small molecule with significant potential in therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanism of action, therapeutic efficacy, structure-activity relationship (SAR), and relevant case studies.

Overview of the Compound

  • Chemical Formula : C22H21NO6S
  • Molecular Weight : 427.5 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1242560

BRD9647 exerts its biological effects primarily through the inhibition of kinesin-5, a motor protein essential for mitotic spindle formation during cell division. By disrupting this process, BRD9647 induces cell cycle arrest and apoptosis in multiple myeloma cells. This mechanism highlights its potential as a targeted therapy for cancers characterized by rapid cell proliferation.

Anticancer Activity

BRD9647 has demonstrated significant activity against various cancer cell lines, particularly multiple myeloma. In vitro studies have shown that it effectively inhibits the growth of primary myeloma cells derived from patients. The compound's selectivity and potency make it a promising candidate for further development in cancer therapy.

Table 1: Efficacy Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
Multiple Myeloma1.5
Colon Carcinoma2.0
HCT-151.61

Structure-Activity Relationship (SAR)

The SAR analysis of BRD9647 reveals that modifications in its chemical structure significantly influence its biological activity. The presence of methoxy groups on the phenyl rings enhances its potency against cancer cells. For instance, compounds with additional electron-donating groups exhibit improved inhibitory effects on target enzymes related to tumor growth.

Table 2: SAR Insights

ModificationEffect on Activity
Addition of methoxy groupsIncreased potency
Substitution at R positionVariable activity
Presence of sulfonyl groupEssential for activity

Study 1: In Vitro Efficacy

A study published in bioRxiv investigated the efficacy of BRD9647 against patient-derived myeloma samples. The results indicated that BRD9647 inhibited cell proliferation by over 70% at concentrations below 10 µM, highlighting its therapeutic potential in treating multiple myeloma .

Study 2: Combination Therapy

Research has also explored the use of BRD9647 in combination with other chemotherapeutic agents. A combination with bortezomib showed synergistic effects, leading to enhanced apoptosis in resistant myeloma cell lines. This suggests that BRD9647 could be an integral part of multi-drug regimens aimed at overcoming drug resistance.

Properties

Molecular Formula

C22H21NO6S

Molecular Weight

427.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C22H21NO6S/c1-27-18-11-9-17(10-12-18)23(22(24)16-7-5-4-6-8-16)30(25,26)21-15-19(28-2)13-14-20(21)29-3/h4-15H,1-3H3

InChI Key

OMUJNJUHZHOBJY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dimethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(2,5-dimethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(2,5-dimethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(2,5-dimethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(2,5-dimethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.